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Abstract
Levophacetoperane, known commercially as Lidépran, is a psychostimulant developed in the

1950s by the French pharmaceutical company Rhône-Poulenc. As the (R,R)-enantiomer of

phacetoperane and a reverse ester of methylphenidate, its primary mechanism of action is the

inhibition of norepinephrine and dopamine reuptake. Initially marketed for the treatment of

obesity and depression, its clinical applications have been re-evaluated in recent years for

attention-deficit/hyperactivity disorder (ADHD). This technical guide provides a comprehensive

overview of the historical development of Levophacetoperane, including its synthesis,

preclinical and clinical evaluation, and pharmacodynamic and pharmacokinetic profiles.

Introduction
Levophacetoperane, identified by the code 8228 R.P., emerged from the post-war era of

psychopharmacological exploration. Developed by Rhône-Poulenc in the 1950s, it was

introduced to the market in Canada and Europe in the early 1960s under the trade name

Lidépran.[1][2] It was initially prescribed as an anorectic for the management of obesity and as

a treatment for depression.[3][4] Structurally, Levophacetoperane is the levorotatory

enantiomer of phacetoperane and is distinguished as a reverse ester of the widely-known

stimulant, methylphenidate.[2] This structural nuance is critical to its pharmacological profile.

Recent investigations have refocused on Levophacetoperane, under the designation NLS-3,

for its potential as a safer and more potent alternative to existing stimulants for ADHD.[1][3]
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This resurgence of interest necessitates a detailed technical examination of its developmental

history.

Synthesis and Manufacturing
The synthesis of Levophacetoperane has evolved since its initial development. While the

original proprietary methods of Rhône-Poulenc are not fully detailed in publicly available

literature, a newer synthesis for the (R,R) enantiomer, NLS-3, has been described.

Original Rhône-Poulenc Synthesis (circa 1950s)
The foundational synthesis of phacetoperane is outlined in U.S. Patent 2,928,835, assigned to

Rhône-Poulenc.[2] While the patent provides a general framework, a detailed, step-by-step

experimental protocol is not available in the reviewed literature. The process generally involved

the synthesis of α-phenyl-2-piperidinemethanol acetate.[2]

NLS-3 Synthesis
A more recent synthesis for NLS-3, the (R,R) enantiomer of phacetoperane, has been

developed and is noted to be distinct from the original Rhône-Poulenc method.[1][3] This

modern approach starts from a phenylketone, a precursor also utilized in the synthesis of

methylphenidate.[3] This updated synthesis allows for the specific individualization of different

enantiomers.[3] A detailed, reproducible experimental protocol for this synthesis is not yet

publicly available.

Preclinical Development
Preclinical evaluation of Levophacetoperane was foundational in characterizing its

pharmacological and toxicological profile.

Pharmacodynamics
The primary mechanism of action of Levophacetoperane is the competitive inhibition of

norepinephrine (NE) and dopamine (DA) uptake by their respective transporters, the

norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] This inhibition leads

to an increase in the extracellular concentrations of these neurotransmitters in the synaptic

cleft, enhancing noradrenergic and dopaminergic signaling.
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3.1.1. Experimental Protocol: Neurotransmitter Transporter Binding Assay (General

Methodology)

While specific protocols for Levophacetoperane are not detailed in the available literature, a

general experimental protocol for assessing binding to dopamine and norepinephrine

transporters is as follows:

Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, rat

hypothalamus/cortex for NET) is homogenized in a suitable buffer (e.g., ice-cold sucrose

solution). The homogenate is then centrifuged at a low speed to remove cellular debris. The

resulting supernatant is further centrifuged at a high speed to pellet the synaptosomes,

which are then resuspended in an appropriate assay buffer.

Binding Assay: The synaptosomal preparation is incubated with a radiolabeled ligand specific

for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and

varying concentrations of the test compound (Levophacetoperane).

Separation and Detection: The bound and free radioligand are separated by rapid filtration

through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-

specifically bound radioligand. The radioactivity retained on the filters is quantified using

liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis of the

competition binding data. The inhibition constant (Ki) can then be calculated using the

Cheng-Prusoff equation.

Pharmacokinetics
Detailed pharmacokinetic parameters for Levophacetoperane in humans are not readily

available in the public domain. However, general characteristics can be inferred from its use

and the properties of similar compounds. Being an orally administered drug, it would have been

formulated for adequate absorption from the gastrointestinal tract.[2] Its metabolism and

excretion pathways have not been extensively reported. A 1975 study by Delbeke and

Debackere described a gas chromatographic method for the detection of phacetoperane, which

could be applied to pharmacokinetic studies.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1675099?utm_src=pdf-body
https://www.benchchem.com/product/b1675099?utm_src=pdf-body
https://www.benchchem.com/product/b1675099?utm_src=pdf-body
https://en.wikipedia.org/wiki/Levophacetoperane
https://pubmed.ncbi.nlm.nih.gov/239015/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicology
The long-term clinical use of Lidépran suggests a safety profile that was considered acceptable

for its time. A recent review of its extensive clinical use in nearly one thousand children and

adolescents noted that Levophacetoperane was generally well-tolerated with fewer side

effects compared to other stimulants.[1][3]

Clinical Development
Initial Indications: Obesity and Depression
Lidépran was marketed from 1959 to 1967 for the treatment of obesity and depression.[1][3]

Clinical observations from this period, as reported by Sivadon and colleagues in 1960 on the

use of 8228 R.P. in 134 psychiatric patients, formed the basis of its initial therapeutic

applications. However, detailed, modern-standard clinical trial data from this era, including

placebo-controlled, double-blind studies with clearly defined primary and secondary endpoints,

are not available in the reviewed literature.

Renewed Interest: Attention-Deficit/Hyperactivity
Disorder (ADHD)
More recently, there has been a significant interest in repurposing Levophacetoperane (NLS-

3) for the treatment of ADHD.[1][3] This interest is driven by the hypothesis that it may offer a

better benefit/risk balance compared to existing ADHD medications like methylphenidate and

amphetamines.[3] A recent review highlighted its extensive and well-tolerated use in children

and adolescents.[1] Formal, large-scale clinical trials for NLS-3 in the treatment of ADHD are

anticipated to provide more definitive evidence of its efficacy and safety in this indication.

Data Summary
Due to the age of the initial development and the proprietary nature of early data,

comprehensive quantitative data for Levophacetoperane is scarce in the public domain. The

following tables represent a summary of the available qualitative and descriptive information.
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Parameter Description Reference

IUPAC Name
[(R)-phenyl-[(2R)-piperidin-2-

yl]methyl] acetate
[2]

Molecular Formula C₁₄H₁₉NO₂ [2]

Molar Mass 233.311 g·mol⁻¹ [2]

Mechanism of Action

Competitive inhibitor of

norepinephrine and dopamine

uptake

[1]

Table 1: Physicochemical and Pharmacological Properties of Levophacetoperane

Study Type Key Findings Reference

Early Clinical Observations

(1960)

Use in 134 psychiatric patients

for various conditions.
Sivadon et al.

Analytical Method (1975)
Gas chromatographic

detection of phacetoperane.
[5]

Modern Review (Konofal et al.)

Extensive and well-tolerated

use in children and

adolescents; synthesis of NLS-

3 from a phenylketone.

[1][3]

Table 2: Summary of Key Historical and Recent Studies

Signaling Pathways and Logical Relationships
The primary signaling pathway affected by Levophacetoperane involves the modulation of

dopaminergic and noradrenergic neurotransmission.
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Figure 1: Mechanism of Action of Levophacetoperane

This diagram illustrates how Levophacetoperane blocks the reuptake of dopamine and

norepinephrine at their respective transporters on the presynaptic neuron, leading to increased

concentrations of these neurotransmitters in the synaptic cleft.
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Figure 2: Levophacetoperane Development Timeline

This flowchart outlines the key phases in the history of Levophacetoperane, from its initial

development to its potential future applications.

Conclusion
Levophacetoperane (Lidépran) represents a fascinating case study in drug development, from

its initial application in treating obesity and depression to its modern re-evaluation for ADHD.

While a wealth of precise, quantitative data from its early development is not readily accessible,

the historical context and recent reviews provide a strong foundation for its renewed clinical

investigation. The development of a new synthesis route for the (R,R) enantiomer (NLS-3) and

its reported favorable side-effect profile in pediatric populations suggest that

Levophacetoperane may yet have a significant role to play in modern psychopharmacology.
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Future research, particularly well-controlled clinical trials for ADHD, will be crucial in fully

elucidating the therapeutic potential of this historic psychostimulant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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